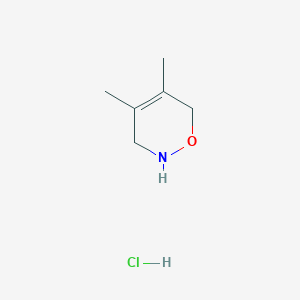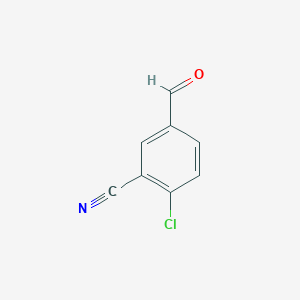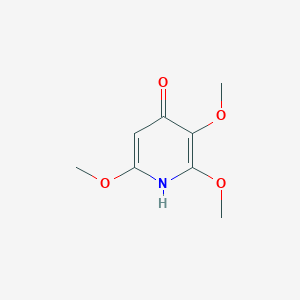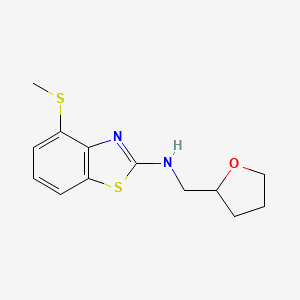
1-(2-Morpholin-4-yl-2-oxoethyl)piperidin-4-amine dihydrochloride
Descripción general
Descripción
1-(2-Morpholin-4-yl-2-oxoethyl)piperidin-4-amine dihydrochloride (MPED) is an organic compound that is used in a variety of scientific research applications. It is a compound with a unique structure, composed of a morpholine ring, an oxoethyl chain, and a piperidine ring. MPED has been used in various studies to investigate its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- The compound's analogs and derivatives are primarily utilized in chemical synthesis, offering a framework for creating various biologically active molecules. For instance, derivatives of oxazole series exhibit notable transformations and have been employed to synthesize a range of functional derivatives, indicating the versatility and potential application in drug development and organic synthesis (Vyzhdak et al., 2005) (Vydzhak et al., 2002).
- In coordination chemistry, the compound's analogs have been used to synthesize cobalt(III) complexes. These complexes were analyzed using various spectroscopic methods and X-ray diffraction, illustrating the compound's utility in forming structurally diverse coordination compounds with potential applications in catalysis and material sciences (Amirnasr et al., 2001).
Pharmaceutical Synthesis and Biological Activity
- The structural analogs of the compound have been instrumental in pharmaceutical synthesis. For instance, they have been used to synthesize quinazolinone derivatives under solvent-free conditions, highlighting their role in developing potentially bioactive compounds in a sustainable manner (Acharyulu et al., 2008).
- Benzofuro[3,2‐d]pyrimidines, synthesized using analogs of this compound, displayed significant antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Bodke & Sangapure, 2003).
Material Science and Physical Organic Chemistry
- In material science, the gem-aminals based on morpholine and piperidine moieties, closely related to the compound , have been synthesized and structurally characterized using single-crystal X-ray diffraction and Hirshfeld analysis. These materials offer insights into molecular packing and interactions, which are crucial for designing new materials with desired properties (Al-Majid et al., 2020).
Propiedades
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-morpholin-4-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2.2ClH/c12-10-1-3-13(4-2-10)9-11(15)14-5-7-16-8-6-14;;/h10H,1-9,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIBZZWTQFWHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)N2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-Chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1456030.png)
![N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide](/img/structure/B1456031.png)


![6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1456035.png)


![[3,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1456039.png)


![6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane](/img/structure/B1456049.png)
